![molecular formula C12H8Cl3O2P B14246689 [4-(4-Chlorophenoxy)phenyl]phosphonic dichloride CAS No. 391642-63-0](/img/structure/B14246689.png)
[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a phenyl ring, which is further substituted with a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)phenyl]phosphonic dichloride typically involves the reaction of 4-chlorophenol with phenylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The reaction can be represented as follows:
4-Chlorophenol+Phenylphosphonic dichloride→[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the phosphonic dichloride group can hydrolyze to form the corresponding phosphonic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used to hydrolyze the phosphonic dichloride group.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonic dichlorides or phosphonic acids.
Hydrolysis: The major product is [4-(4-Chlorophenoxy)phenyl]phosphonic acid.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Chlorophenoxy)phenyl]phosphonic dichloride is used as a reagent for the synthesis of various organophosphorus compounds. It serves as a precursor for the preparation of phosphonic acids and esters, which are valuable intermediates in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential use as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Industry
In industry, this compound is used in the production of flame retardants and plasticizers. Its ability to form stable phosphonic acid derivatives makes it valuable in the development of materials with enhanced thermal stability.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenoxy)phenyl]phosphonic dichloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The phosphonic dichloride group can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic dichloride: Similar in structure but lacks the 4-chlorophenoxy group.
4-Chlorophenylphosphonic dichloride: Similar but lacks the phenoxy group.
Phenylphosphonic acid: The hydrolyzed form of phenylphosphonic dichloride.
Uniqueness
[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride is unique due to the presence of both a 4-chlorophenoxy group and a phosphonic dichloride group
Properties
CAS No. |
391642-63-0 |
|---|---|
Molecular Formula |
C12H8Cl3O2P |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-4-dichlorophosphorylbenzene |
InChI |
InChI=1S/C12H8Cl3O2P/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H |
InChI Key |
CCKIYVPIIBOKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
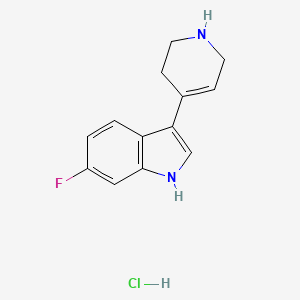
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
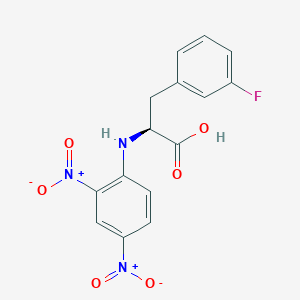
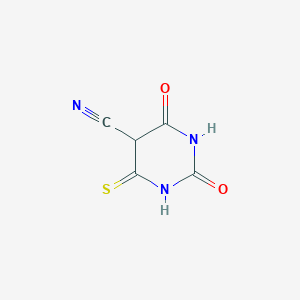
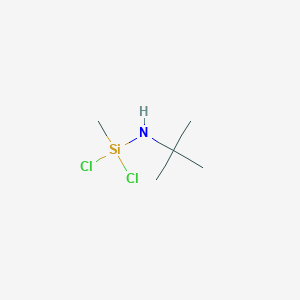
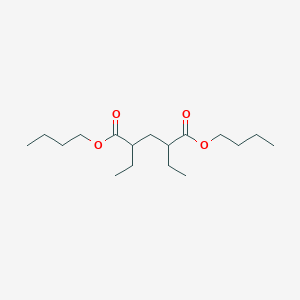
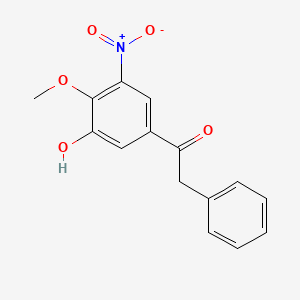
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
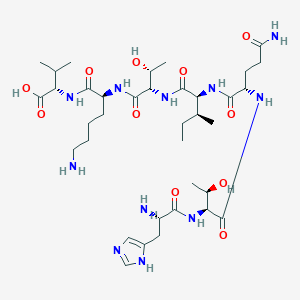
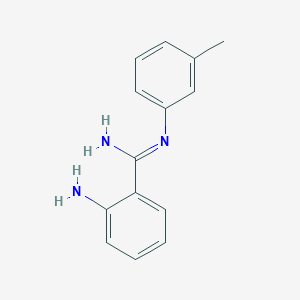

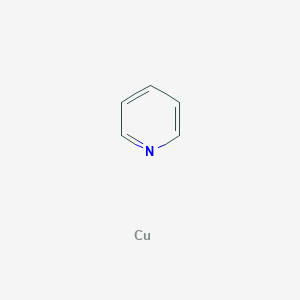
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
